molecular formula C11H6ClN B11907372 4-Chloro-2-naphthonitrile

4-Chloro-2-naphthonitrile

Cat. No.: B11907372
M. Wt: 187.62 g/mol
InChI Key: QTZPTPWRXRIIHS-UHFFFAOYSA-N
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Description

4-Chloro-2-naphthonitrile is an organic compound with the molecular formula C10H6ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the 4th position and a nitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-naphthonitrile can be synthesized through various methods. One common approach involves the chlorination of 2-naphthonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. Another method involves the Sandmeyer reaction, where 2-naphthylamine is diazotized and then treated with copper(I) chloride to introduce the chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-naphthonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of 4-amino-2-naphthonitrile or 4-thio-2-naphthonitrile.

    Reduction: Formation of 4-chloro-2-naphthylamine.

    Oxidation: Formation of 4-chloro-2-naphthoic acid.

Scientific Research Applications

4-Chloro-2-naphthonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-2-naphthonitrile largely depends on its chemical reactivity. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These reactive sites allow the compound to interact with various molecular targets, potentially disrupting biological pathways or facilitating the formation of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-naphthonitrile: Similar structure but with chlorine at the 2nd position.

    4-Bromo-2-naphthonitrile: Bromine substituted instead of chlorine.

    2-Naphthonitrile: Lacks the chlorine substitution.

Uniqueness

4-Chloro-2-naphthonitrile is unique due to the specific positioning of the chlorine and nitrile groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions in chemical synthesis and potential biological activities that are not observed in its analogs.

Properties

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

IUPAC Name

4-chloronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H6ClN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H

InChI Key

QTZPTPWRXRIIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)C#N

Origin of Product

United States

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